molecular formula C15H14N2O3 B14801604 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-methylbenzohydrazide

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-methylbenzohydrazide

Cat. No.: B14801604
M. Wt: 270.28 g/mol
InChI Key: XDXRRAMGADQRBF-CXUHLZMHSA-N
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Description

N’-(3,4-dihydroxybenzylidene)-3-methylbenzohydrazide is a compound that belongs to the class of hydrazides Hydrazides are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dihydroxybenzylidene)-3-methylbenzohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 3-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(3,4-dihydroxybenzylidene)-3-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dihydroxybenzylidene)-3-methylbenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(3,4-dihydroxybenzylidene)-3-methylbenzohydrazide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3,4-dihydroxybenzylidene)-3-methylbenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methyl groups enhances its reactivity and potential for various applications compared to similar compounds .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-methylbenzamide

InChI

InChI=1S/C15H14N2O3/c1-10-3-2-4-12(7-10)15(20)17-16-9-11-5-6-13(18)14(19)8-11/h2-9,18-19H,1H3,(H,17,20)/b16-9+

InChI Key

XDXRRAMGADQRBF-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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